1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine
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Overview
Description
1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a benzyl group and a methoxyphenyl group in the structure of this compound enhances its pharmacological properties, making it a compound of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then cyclized with a suitable reagent to form the pyrrolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form secondary or tertiary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .
Scientific Research Applications
1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-Benzyl-3-(4-methoxyphenyl)pyrrolidine: This compound has a similar structure but differs in the position of the methoxy group, which can influence its biological activity and pharmacological properties.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring but have different substituents, leading to diverse biological activities and applications.
Pyrrolizines and pyrrolidine-2,5-diones: These derivatives have additional ring structures or functional groups, which can enhance their biological activity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N2O |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C18H22N2O/c1-21-16-9-5-8-15(10-16)17-12-20(13-18(17)19)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13,19H2,1H3 |
InChI Key |
PMDBHITXZRHKNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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